6-Bromospiro[indoline-3,4'-piperidin]-2-one
Description
6-Bromospiro[indoline-3,4'-piperidin]-2-one is a spirooxindole derivative characterized by a bromine atom at the 6-position of the indoline ring and a piperidine ring fused via a spiro junction at the 3-position. This scaffold is pharmacologically significant due to its structural rigidity and ability to interact with biological targets such as kinases and receptors. The compound has been explored for antitumor, antimicrobial, and antifibrotic activities, with derivatives showing promise in preclinical models .
Key structural features:
- Molecular formula: C₁₂H₁₃BrN₂O
- Molecular weight: 281.16 g/mol
- Substituents: Bromine at C6 of indoline, spiro-linked piperidine.
Properties
IUPAC Name |
6-bromospiro[1H-indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-8-1-2-9-10(7-8)15-11(16)12(9)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGIUTMXUBNHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=C(C=C3)Br)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromospiro[indoline-3,4'-piperidin]-2-one is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic framework characterized by the presence of a bromine atom at the 6-position, which enhances its reactivity. Its molecular formula is CHBrNO, with a molecular weight of approximately 303.58 g/mol. The hydrochloride form of the compound increases its solubility in polar solvents, making it suitable for various biological assays and applications in drug discovery.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. A study evaluated a series of spiro[indoline-3,4'-piperidine]-2-ones as potential c-Met inhibitors, targeting the c-Met receptor tyrosine kinase involved in cancer progression. The results showed that several derivatives displayed IC values ranging from 0.0147 to 17 μM in TR-FRET-based assays, indicating potent inhibitory effects on c-Met activity .
Antimicrobial Properties
In addition to its antitumor effects, preliminary studies suggest that this compound may possess antimicrobial properties. The specific mechanisms through which it exerts these effects are still under investigation but are believed to involve interactions with microbial enzymes or cellular receptors .
The mechanism by which this compound exerts its biological effects is linked to its ability to bind to various molecular targets, particularly enzymes and receptors associated with cell proliferation and survival pathways. The presence of the bromine atom enhances its binding affinity, while the spirocyclic structure allows for versatile interactions with biological macromolecules .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Spiro[indoline-3,4'-piperidine]-2-one | Spirocyclic | Lacks bromine substitution |
| 6-Chlorospiro[indoline-3,4'-piperidine]-2-one | Halogenated | Contains chlorine instead of bromine |
| Indolinone derivatives | Non-spirocyclic | More linear structure without spiro linkage |
This table highlights the distinct characteristics of this compound due to its bromine substitution and spirocyclic framework, which may contribute to unique biological activities not observed in other similar compounds.
Case Studies and Research Findings
- c-Met Inhibition : A study published in PubMed evaluated the inhibitory effects of various spiro[indoline-3,4'-piperidine]-2-ones on c-Met activity. The findings suggested that these compounds could serve as promising leads for developing new anticancer agents .
- Antimicrobial Testing : Preliminary evaluations have shown that derivatives of this compound exhibit varying degrees of antimicrobial activity against different bacterial strains. Further studies are necessary to elucidate the specific targets involved .
Comparison with Similar Compounds
Halogen-Substituted Spirooxindoles
Halogenation at the indoline ring significantly influences bioactivity and physicochemical properties.
Key Observations :
Spiro Ring Modifications
Variations in the spiro-linked heterocycle alter conformational flexibility and target selectivity.
Key Observations :
Substituent Effects on the Piperidine Ring
Functionalization of the piperidine ring modulates selectivity and pharmacokinetics.
Key Observations :
Key Observations :
- LiHMDS-based methods offer moderate yields but require strict temperature control .
- BTC/TPPO catalysis enables functional group tolerance for pyrano-pyrimidine derivatives .
Pharmacological and Structural Insights
- Antitumor Activity: 6-Bromo derivatives inhibit c-Met phosphorylation (IC₅₀ < 100 nM) and show >50% tumor growth inhibition in xenograft models .
- Kinase Selectivity : Piperidine spirooxindoles (Family B) exhibit distinct docking poses compared to other scaffolds, with RMSD values ~2.1 Å in receptor models .
- Solubility : Hydrochloride salts (e.g., 6-Cl and 6-F analogs) improve aqueous solubility, critical for oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
